4-(1-(2-methoxybenzyl)-1H-benzo[d]imidazol-2-yl)-1-methylpyrrolidin-2-one
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Overview
Description
4-(1-(2-methoxybenzyl)-1H-benzo[d]imidazol-2-yl)-1-methylpyrrolidin-2-one is a complex organic compound featuring a benzimidazole core. Benzimidazole derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties .
Mechanism of Action
Target of Action
It is known that benzimidazole derivatives have diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities .
Mode of Action
Benzimidazole derivatives are known to interact with various biological targets, leading to a range of effects .
Biochemical Pathways
Benzimidazole derivatives are known to interact with various biochemical pathways, leading to a range of effects .
Pharmacokinetics
A study on similar compounds showed that they exhibited an acceptable pharmacokinetic profile .
Result of Action
Benzimidazole derivatives are known to have a range of effects at the molecular and cellular level .
Preparation Methods
The synthesis of 4-(1-(2-methoxybenzyl)-1H-benzo[d]imidazol-2-yl)-1-methylpyrrolidin-2-one typically involves multiple steps. The benzimidazole core can be synthesized by condensing o-phenylenediamine with formic acid or equivalent reagents . The subsequent steps involve the introduction of the 2-methoxybenzyl and 1-methylpyrrolidin-2-one groups under specific reaction conditions. Industrial production methods may involve optimizing these steps for higher yields and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Coupling Reactions: Suzuki–Miyaura coupling is a common method to form carbon-carbon bonds in such compounds.
Scientific Research Applications
4-(1-(2-methoxybenzyl)-1H-benzo[d]imidazol-2-yl)-1-methylpyrrolidin-2-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and medicinal chemistry.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent due to its pharmacological activities.
Industry: May be used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar compounds include other benzimidazole derivatives such as:
- 4-(1-Methyl-1H-imidazol-2-yl)benzaldehyde
- 4-({[(1-Methyl-1H-imidazol-2-yl)thio]acetyl}amino)benzoic acid
- 2,7,12-trisubstituted triazatruxene derivatives
These compounds share the benzimidazole core but differ in their substituents, leading to unique properties and applications. The uniqueness of 4-(1-(2-methoxybenzyl)-1H-benzo[d]imidazol-2-yl)-1-methylpyrrolidin-2-one lies in its specific substituents, which confer distinct pharmacological activities and chemical reactivity.
Properties
IUPAC Name |
4-[1-[(2-methoxyphenyl)methyl]benzimidazol-2-yl]-1-methylpyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c1-22-12-15(11-19(22)24)20-21-16-8-4-5-9-17(16)23(20)13-14-7-3-6-10-18(14)25-2/h3-10,15H,11-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYBJLLUXPQSMFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CC1=O)C2=NC3=CC=CC=C3N2CC4=CC=CC=C4OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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